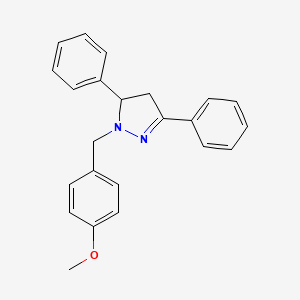
5-bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a complex organic compound that features a bromine atom, a pyrrole ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound, followed by the introduction of the pyrrole ring through a cyclization reaction. The carboxylic acid group is then introduced via a carboxylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
5-Bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: This compound shares the pyrrole and bromine moieties but has a pyridine ring instead of a benzofuran ring.
5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-carboxylic acid: Similar to the target compound but with a pyridine ring and a carboxylic acid group.
Uniqueness
5-Bromo-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H8BrNO3 |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
5-bromo-3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H8BrNO3/c14-8-3-4-10-9(7-8)11(12(18-10)13(16)17)15-5-1-2-6-15/h1-7H,(H,16,17) |
InChI Key |
GPSKNTJPTFZHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(OC3=C2C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-phenylacetyl)phenyl]propanamide](/img/structure/B11073266.png)
![3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11073268.png)
![2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11073272.png)
![1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide](/img/structure/B11073278.png)

![N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11073285.png)
![4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol](/img/structure/B11073286.png)
![3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11073294.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)
![2-chloro-N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzamide](/img/structure/B11073314.png)
![4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11073322.png)
![1-(4-methoxyphenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11073331.png)
![4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B11073332.png)
